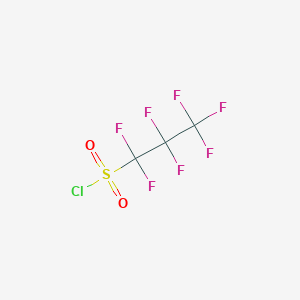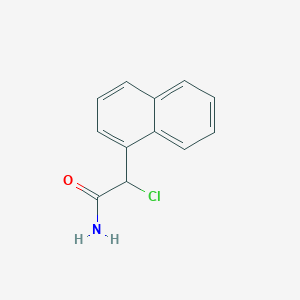
N-Formyl Duloxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Duloxetine typically involves the formylation of Duloxetine. One common method is the reaction of Duloxetine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反应分析
Types of Reactions
N-Formyl Duloxetine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-carboxyl Duloxetine.
Reduction: Formation of N-methyl Duloxetine.
Substitution: Formation of various N-substituted Duloxetine derivatives.
科学研究应用
N-Formyl Duloxetine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new drug formulations and as a reference standard in analytical chemistry
作用机制
The mechanism of action of N-Formyl Duloxetine is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the inhibition of serotonin and norepinephrine transporters at the presynaptic neuron . The formyl group may influence the binding affinity and selectivity of the compound for these transporters .
相似化合物的比较
Similar Compounds
Duloxetine: The parent compound, used primarily as an antidepressant and anxiolytic.
N-Methyl Duloxetine: A derivative with a methyl group instead of a formyl group.
N-Nitroso Duloxetine: A derivative with a nitroso group, studied for its potential carcinogenic effects
Uniqueness
This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
属性
分子式 |
C19H19NO2S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]formamide |
InChI |
InChI=1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1 |
InChI 键 |
VXTKMAMQYXCKAM-SFHVURJKSA-N |
手性 SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |
规范 SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


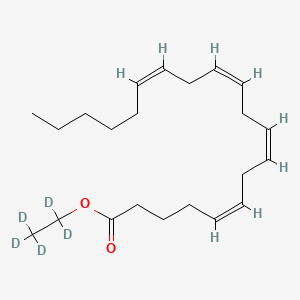
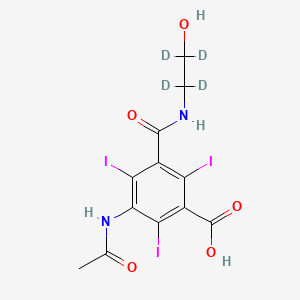
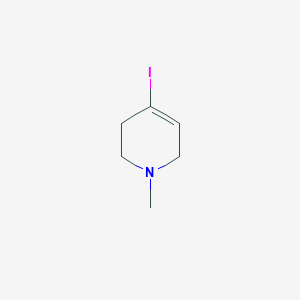
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
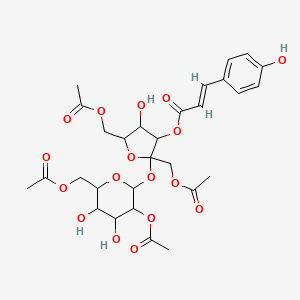
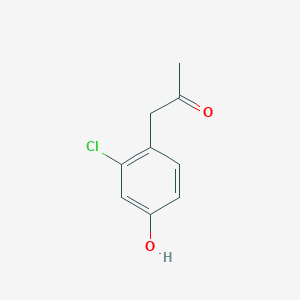

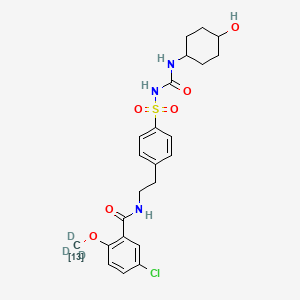
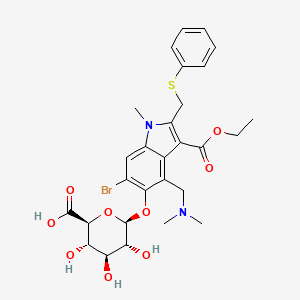
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
